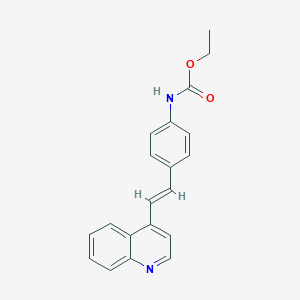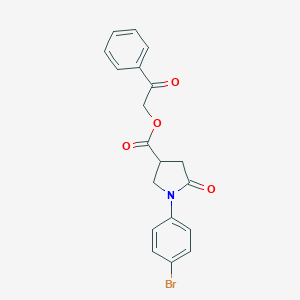
Ethyl 4-(2-(4-quinolinyl)vinyl)phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-(4-quinolinyl)vinyl)phenylcarbamate, also known as ETVPC, is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. ETVPC belongs to a class of compounds known as carbamates, which have been shown to exhibit a range of biological activities, including antiparasitic, anticancer, and antiviral properties.
Mécanisme D'action
The mechanism of action of Ethyl 4-(2-(4-quinolinyl)vinyl)phenylcarbamate is not fully understood, but it is thought to involve the inhibition of the parasite's heme detoxification pathway. This pathway is essential for the survival of the parasite, as it allows it to detoxify the heme that is produced during the breakdown of hemoglobin in the host red blood cells. This compound has been shown to disrupt this pathway, leading to the accumulation of toxic heme within the parasite and ultimately, its death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as an antimalarial agent. However, more research is needed to fully understand its pharmacokinetics and toxicity profile. This compound has also been shown to have anticancer activity, although the mechanism of action in this context is not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Ethyl 4-(2-(4-quinolinyl)vinyl)phenylcarbamate is its high potency against the malaria parasite, which makes it a promising candidate for further development as an antimalarial agent. However, one limitation is its relatively complex synthesis method, which may make it difficult to produce on a large scale. Additionally, more research is needed to fully understand its pharmacokinetics and toxicity profile, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for research on Ethyl 4-(2-(4-quinolinyl)vinyl)phenylcarbamate. One area of interest is the development of more efficient synthesis methods to improve the yield and scalability of production. Another area of interest is the optimization of this compound for use in combination therapies with other antimalarial drugs, which may improve its efficacy and reduce the risk of drug resistance. Additionally, more research is needed to fully understand the mechanism of action of this compound in both antimalarial and anticancer contexts, which may lead to the development of new drugs with improved activity and selectivity.
Méthodes De Synthèse
The synthesis of Ethyl 4-(2-(4-quinolinyl)vinyl)phenylcarbamate involves the reaction of 4-(2-bromoethenyl)phenylcarbamate with 4-quinolinecarbaldehyde in the presence of a palladium catalyst. The reaction proceeds via a Heck coupling reaction, which involves the formation of a carbon-carbon bond between the aryl bromide and the alkenyl group. The resulting product is then treated with ethylamine to form the final compound, this compound. The synthesis of this compound has been optimized to yield a high purity product with good yields.
Applications De Recherche Scientifique
Ethyl 4-(2-(4-quinolinyl)vinyl)phenylcarbamate has been shown to exhibit a range of biological activities, including antiparasitic, anticancer, and antiviral properties. In particular, this compound has been studied for its potential as an antimalarial agent. Malaria is a parasitic disease that affects millions of people worldwide, and there is an urgent need for new drugs to combat the disease. This compound has been shown to have potent activity against the malaria parasite, Plasmodium falciparum, both in vitro and in vivo.
Propriétés
Formule moléculaire |
C20H18N2O2 |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
ethyl N-[4-[(E)-2-quinolin-4-ylethenyl]phenyl]carbamate |
InChI |
InChI=1S/C20H18N2O2/c1-2-24-20(23)22-17-11-8-15(9-12-17)7-10-16-13-14-21-19-6-4-3-5-18(16)19/h3-14H,2H2,1H3,(H,22,23)/b10-7+ |
Clé InChI |
NRWCTHPLBDZPCS-JXMROGBWSA-N |
SMILES isomérique |
CCOC(=O)NC1=CC=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23 |
SMILES |
CCOC(=O)NC1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |
SMILES canonique |
CCOC(=O)NC1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B271296.png)

![(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B271299.png)




![2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B271310.png)
![N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B271311.png)
![N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide](/img/structure/B271312.png)
![3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide](/img/structure/B271316.png)

![3-(4-Acetylamino-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B271320.png)
